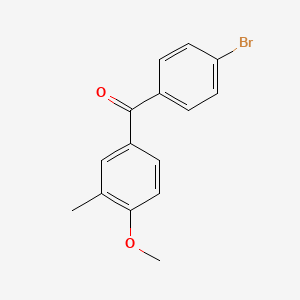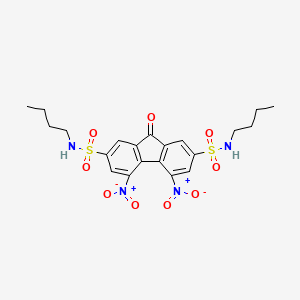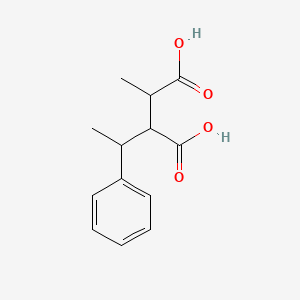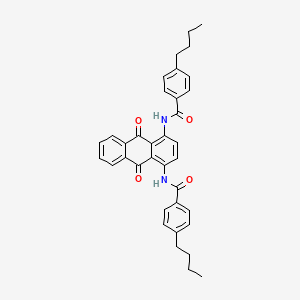![molecular formula C24H33NO2 B11710195 2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol CAS No. 113770-23-3](/img/structure/B11710195.png)
2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol is a Schiff base compound known for its unique structural properties and potential applications in various fields Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol typically involves the condensation reaction between 4-butylbenzaldehyde and 5-(heptyloxy)aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with the imine group reduced to an amine.
Substitution: Various substituted phenolic compounds with different functional groups.
Scientific Research Applications
2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug design and development.
Industry: Utilized in the development of sensors and other analytical tools due to its electrochemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze or inhibit specific biochemical reactions. Additionally, its phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[(4-Hydroxyphenyl)imino]methyl]phenol: Similar structure but with a hydroxy group instead of a heptyloxy group.
2-[(E)-[(4-Bromo-2-fluorophenyl)imino]methyl]phenol: Contains bromo and fluoro substituents, leading to different chemical properties.
2-[(E)-[(4-Methylphenyl)imino]methyl]phenol: Features a methyl group, affecting its reactivity and applications.
Uniqueness
2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol is unique due to its specific combination of butylphenyl and heptyloxy groups, which confer distinct chemical and physical properties. These structural features make it suitable for specialized applications in various fields, including coordination chemistry, sensor development, and potential therapeutic uses.
Properties
CAS No. |
113770-23-3 |
|---|---|
Molecular Formula |
C24H33NO2 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[(4-butylphenyl)iminomethyl]-5-heptoxyphenol |
InChI |
InChI=1S/C24H33NO2/c1-3-5-7-8-9-17-27-23-16-13-21(24(26)18-23)19-25-22-14-11-20(12-15-22)10-6-4-2/h11-16,18-19,26H,3-10,17H2,1-2H3 |
InChI Key |
RYSKDYWXDPIPOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B11710118.png)
![(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11710119.png)

![3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11710132.png)




![4-methoxy-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11710156.png)
![6,7,9,10,17,18,20,21-Octahydrodibenzo[B,K][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde](/img/structure/B11710160.png)

![Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate](/img/structure/B11710162.png)

